molecular formula C7H12N4O3 B12874928 4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid

4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B12874928
M. Wt: 200.20 g/mol
InChI Key: XOOPGOHENUPJNG-UHFFFAOYSA-N
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Description

4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to introduce the amino, carbamoyl, and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dimethylpyrazole
  • 5-Carbamoyl-3-methylpyrazole
  • 1,2-Dimethyl-3-carboxypyrazole

Uniqueness

4-Amino-5-carbamoyl-1,2-dimethyl-2,3-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

4-amino-5-carbamoyl-1,2-dimethyl-3H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C7H12N4O3/c1-10-4(6(9)12)3(8)5(7(13)14)11(10)2/h5H,8H2,1-2H3,(H2,9,12)(H,13,14)

InChI Key

XOOPGOHENUPJNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=C(N1C)C(=O)N)N)C(=O)O

Origin of Product

United States

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